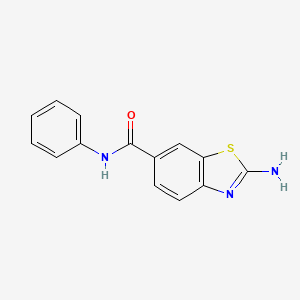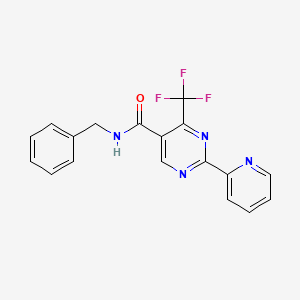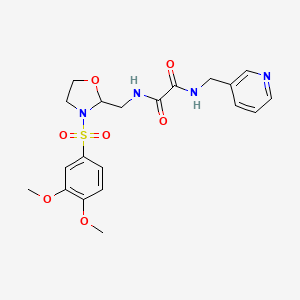![molecular formula C19H19FN2OS B3002228 2-(1-ethylindol-3-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide CAS No. 851412-01-6](/img/structure/B3002228.png)
2-(1-ethylindol-3-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-ethylindol-3-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide, also known as EF24, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. EF24 belongs to the class of curcumin analogs, which are compounds derived from the natural product curcumin found in turmeric. EF24 has been shown to possess potent anti-cancer, anti-inflammatory, and antioxidant properties.
作用机制
The mechanism of action of 2-(1-ethylindol-3-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inhibiting the NF-κB pathway, which is a key regulator of inflammation and cell survival. This compound has also been shown to activate the p53 pathway, which is a tumor suppressor pathway that induces cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the Akt/mTOR pathway, which is a key regulator of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cancer cell death, and suppress angiogenesis. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
实验室实验的优点和局限性
2-(1-ethylindol-3-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide has several advantages and limitations for lab experiments. One of the advantages is that it possesses potent anti-cancer activity against a wide range of cancer types. Additionally, this compound has been shown to be well-tolerated in animal models, indicating its potential as a safe and effective therapeutic agent. However, one of the limitations is that this compound is not very soluble in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action of this compound.
未来方向
There are several future directions for 2-(1-ethylindol-3-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide research. One of the directions is to further investigate its anti-cancer activity and potential as a therapeutic agent. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Another direction is to investigate the potential of this compound as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, more studies are needed to optimize the formulation and delivery of this compound to improve its bioavailability and efficacy.
合成方法
2-(1-ethylindol-3-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide can be synthesized using a multi-step process that involves the condensation of 1-ethyl-3-indolecarboxaldehyde with 4-fluorobenzylamine, followed by the addition of thiol and acetic anhydride. The final product is obtained after purification through column chromatography.
科学研究应用
2-(1-ethylindol-3-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide has been extensively studied in various in vitro and in vivo models for its therapeutic potential. It has been shown to possess potent anti-cancer activity against a wide range of cancer types, including breast, lung, prostate, and colon cancer. This compound induces cancer cell death by activating the apoptotic pathway, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
属性
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS/c1-2-22-12-18(16-5-3-4-6-17(16)22)24-13-19(23)21-11-14-7-9-15(20)10-8-14/h3-10,12H,2,11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQVJTBGIBBYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclopentyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3002147.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3002148.png)
![1-[(4-Fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3002149.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B3002151.png)
![N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B3002152.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3002153.png)

![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide](/img/structure/B3002160.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]cyclopropanecarboxamide](/img/structure/B3002163.png)
![2-iodo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3002165.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxylate](/img/structure/B3002167.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(methylthio)benzamide](/img/structure/B3002168.png)